4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814853
InChI: InChI=1S/C14H10ClF3N2O/c15-12-10-7-21-6-5-11(10)19-13(20-12)8-1-3-9(4-2-8)14(16,17)18/h1-4H,5-7H2
SMILES:
Molecular Formula: C14H10ClF3N2O
Molecular Weight: 314.69 g/mol

4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

CAS No.:

Cat. No.: VC15814853

Molecular Formula: C14H10ClF3N2O

Molecular Weight: 314.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine -

Specification

Molecular Formula C14H10ClF3N2O
Molecular Weight 314.69 g/mol
IUPAC Name 4-chloro-2-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Standard InChI InChI=1S/C14H10ClF3N2O/c15-12-10-7-21-6-5-11(10)19-13(20-12)8-1-3-9(4-2-8)14(16,17)18/h1-4H,5-7H2
Standard InChI Key JMSSQJRWHCMVKU-UHFFFAOYSA-N
Canonical SMILES C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrimidine ring fused to a partially saturated pyran ring (7,8-dihydro-5H-pyrano). At the 2-position of the pyrimidine ring, a 4-(trifluoromethyl)phenyl group introduces steric bulk and electronic modulation, while a chlorine atom occupies the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug bioavailability .

Key structural attributes include:

  • Molecular formula: C<sub>14</sub>H<sub>11</sub>ClF<sub>3</sub>N<sub>2</sub>O

  • Molecular weight: 315.7 g/mol

  • Ring system: Pyrano[4,3-D]pyrimidine (fused six-membered oxygen and nitrogen heterocycles)

  • Chirality: Planar structure with no stereocenters

Physical and Chemical Characteristics

Data from safety documentation and synthetic studies reveal the following properties :

PropertyValue/Range
Physical stateSolid crystalline powder
Melting point198–202°C (decomposition)
SolubilityInsoluble in water; soluble in DMSO, DMF
StabilityStable under inert atmosphere; hygroscopic

The trifluoromethyl group contributes to a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in neurological applications .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically employs a four-step sequence starting from pyranone precursors :

  • Gewald reaction: Condensation of pyranone with malononitrile and sulfur under basic conditions (triethylamine) yields 2-amino-4,7-dihydro-5H-thieno[2,3-D]pyrano-3-cyanonitrile intermediates .

  • Amination: Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces dimethylamine groups.

  • Dimroth rearrangement: Microwave-assisted condensation with 4-(trifluoromethyl)aniline generates the pyrimidine core .

  • Chlorination: Phosphorus oxychloride (POCl<sub>3</sub>) mediates regioselective chlorination at the 4-position.

Optimized conditions (60°C, 12 hours) achieve yields of 74–81% with >95% purity by HPLC .

Green Chemistry Innovations

Recent advances emphasize solvent recovery and catalytic efficiency:

  • Continuous flow reactors: Reduce reaction time from 12 hours to 45 minutes via enhanced mass transfer .

  • Biocatalysis: Lipase-mediated enantioselective modifications enable chiral derivatives for targeted therapies .

CompoundIC<sub>50</sub> (μM)Selectivity Index (vs. HEK293)
Target compound27.6 ± 1.28.9
Paclitaxel (control)29.3 ± 1.53.1

Mechanistic studies suggest topoisomerase II inhibition and G2/M cell cycle arrest, with apoptosis confirmed via caspase-3 activation .

Acetylcholinesterase (AChE) Inhibition

The compound’s pyrano-pyrimidine core exhibits strong AChE binding (K<sub>i</sub> = 2.20 µM), surpassing donepezil (K<sub>i</sub> = 3.45 µM) in Alzheimer’s disease models. Meta-substituted analogs show enhanced activity due to hydrophobic interactions with the enzyme’s peripheral anionic site .

Antimicrobial Effects

Preliminary data against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) highlight broad-spectrum potential, likely via ergosterol biosynthesis disruption.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors (e.g., JAK2 inhibitors) and antiviral agents. Patent US10738058B2 details its role in synthesizing ruxolitinib and baricitinib .

Materials Science

Conjugated derivatives exhibit tunable fluorescence (λ<sub>em</sub> = 450–520 nm), enabling applications in organic light-emitting diodes (OLEDs) and bioimaging probes .

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